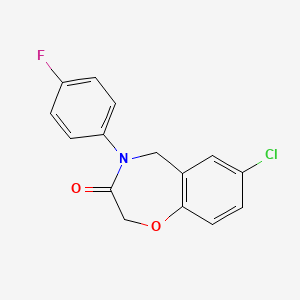

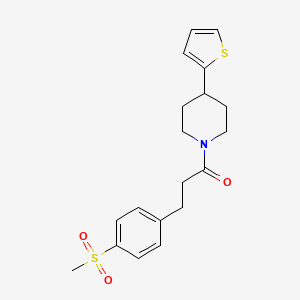

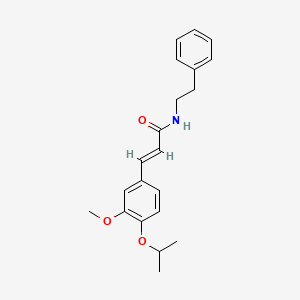

![molecular formula C20H21N3O2S B2565762 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 851132-20-2](/img/structure/B2565762.png)

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide” is a chemical compound with the formula C13 H15 N3 O2 S . It is a non-polymer component . The compound is part of the imidazole family, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis

The compound has a formal charge of 0 and a formula weight of 277.342 Da . Imidazole compounds are generally white or colorless solids that are highly soluble in water and other polar solvents .Scientific Research Applications

Anticonvulsant Activity

One of the explored applications of compounds structurally related to 2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is in the development of anticonvulsant medications. Studies have investigated omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives for their efficacy against seizures induced by maximal electroshock, identifying several compounds with significant anticonvulsant activity (Aktürk et al., 2002).

Anticancer Properties

Another significant area of research is the investigation of imidazole derivatives for anticancer properties. Compounds with a base structure similar to the specified chemical have shown promising results against various cancer cell lines. For example, derivatives of 1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide have been synthesized and found to exhibit activity against acetylcholinesterase, a target relevant in cancer research (Rehman et al., 2013).

Photochromism

The study of photochromic properties is another interesting application of imidazole derivatives. Compounds such as dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl have been synthesized, which show photochromism upon irradiation. This property is valuable for the development of materials with applications in data storage and photoswitching devices (Bai et al., 2010).

Antioxidant Activity

Imidazole derivatives are also studied for their antioxidant properties. The synthesis and evaluation of different heterocycles linked by amidomethane sulfonyl to imidazoles have shown compounds with greater antioxidant activity than standard references, indicating potential applications in protecting against oxidative stress-related diseases (Talapuru et al., 2014).

Luminescence Sensing

Imidazole-based compounds have been developed for luminescence sensing, demonstrating selective sensitivity to specific chemicals. Novel lanthanide(III)-organic frameworks incorporating dimethylphenyl imidazole dicarboxylate exhibit characteristic emission bands that are sensitive to benzaldehyde derivatives, showcasing potential applications in chemical sensing and environmental monitoring (Shi et al., 2015).

properties

IUPAC Name |

2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-9-15(2)11-17(10-14)23-8-7-21-20(23)26-13-19(24)22-16-5-4-6-18(12-16)25-3/h4-12H,13H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWPWOGJSYFSJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

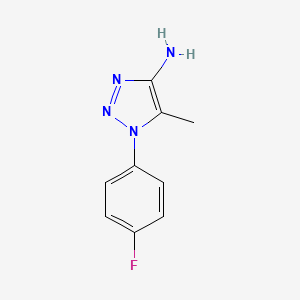

![4-[(Z)-2-(2,4-dichlorophenyl)ethenyl]-2-(3-fluoro-4-iodophenyl)pyrimidine](/img/structure/B2565682.png)

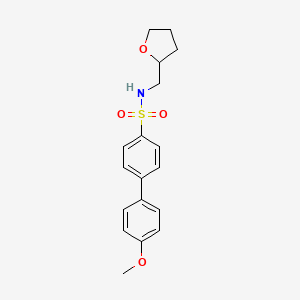

![ethyl 4-({5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2565691.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)